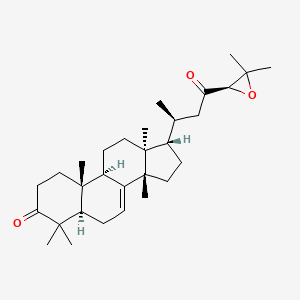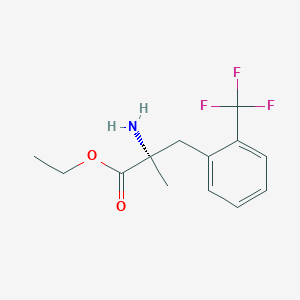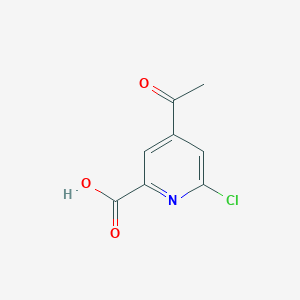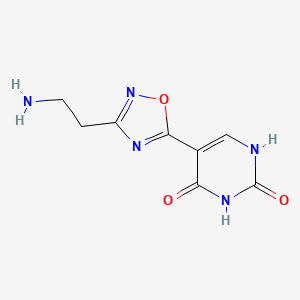![molecular formula C10H14ClF2N3 B14863399 7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14863399.png)
7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic heptane core with fluorine and pyrazole substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[41One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents such as diethylaminosulfur trifluoride under controlled conditions . The pyrazole group can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
Uniqueness
7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its bicyclic heptane core and the presence of both fluorine and pyrazole groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14ClF2N3 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
7,7-difluoro-6-(1-methylpyrazol-4-yl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C10H13F2N3.ClH/c1-15-6-7(4-14-15)9-2-3-13-5-8(9)10(9,11)12;/h4,6,8,13H,2-3,5H2,1H3;1H |
InChI Key |
OSDCLVJQFQGCAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C23CCNCC2C3(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


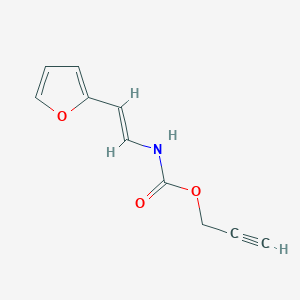
![9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B14863325.png)
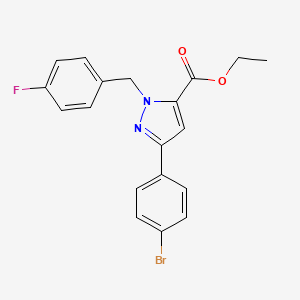
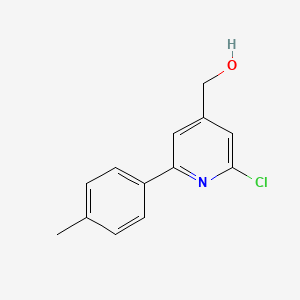
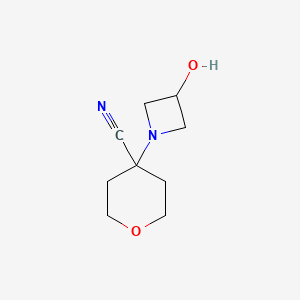
![6-[[5-(6-Carboxy-3,5-dihydroxyhex-1-enyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14863354.png)
![(1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol](/img/structure/B14863359.png)

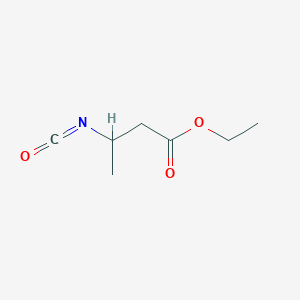
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile](/img/structure/B14863370.png)
